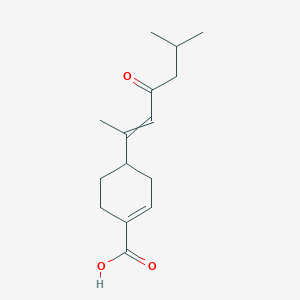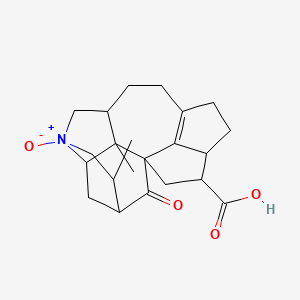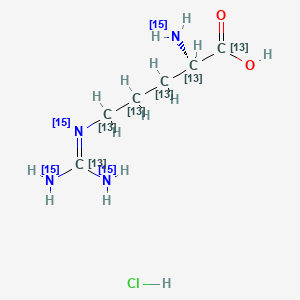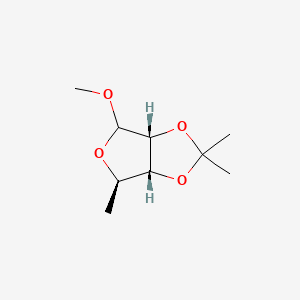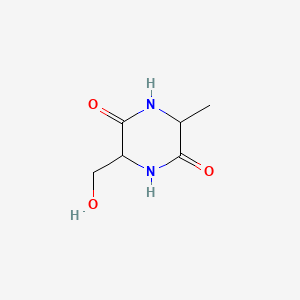
3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its discovery or synthesis .
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound, the types of reactions it can participate in, and the products formed .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting and boiling points, solubility, density, and reactivity. These properties can be determined through various experimental techniques .Applications De Recherche Scientifique
Synthesis and Spectroscopic Properties : Akiyama, Katoh, and Tsuchiya (1989) explored the synthesis and spectroscopic properties of 1-Hydroxypiperazine-2,5-diones, which are similar to 3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione. They focused on their cyclisation rates and spectral data, noting differences in the infrared carbonyl frequencies in the solid state (Akiyama, Katoh, & Tsuchiya, 1989).
Approach to Alanine Synthesis : Orena, Porzi, and Sandri (1992) described a diastereoselective alkylation method using 3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione derivatives, providing a convenient approach to synthesize both (S)- and (R)-alanine (Orena, Porzi, & Sandri, 1992).
Organic Substrate Applications : Liebscher and Jin (1999) discussed 3-Ylidenepiperazine-2,5-diones, closely related to 3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione, as versatile organic substrates in the synthesis of natural products and analogues (Liebscher & Jin, 1999).
Isomerism and Tautomerism Studies : Blake and Sammes (1970) investigated the geometrical isomerism and tautomerism of 3-arylidene-6-methyl-piperazine-2,5-diones, related compounds to 3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione, focusing on their photolysis and reactions with bases (Blake & Sammes, 1970).
Synthetic Versatility : Chai, Elix, and Huleatt (2005) explored the synthetic versatility of alkoxycarbonyl- and hydroxymethyl-piperazine-2,5-diones, emphasizing their utility as precursors for N-acyliminium ions and their α-functionalization (Chai, Elix, & Huleatt, 2005).
Chiral Solvating Properties : Wagger et al. (2007) studied the chiral solvating properties of (S)-1-benzyl-6-methylpiperazine-2,5-dione, a compound similar to 3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione, in NMR spectroscopy (Wagger et al., 2007).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(hydroxymethyl)-6-methylpiperazine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-3-5(10)8-4(2-9)6(11)7-3/h3-4,9H,2H2,1H3,(H,7,11)(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDWARJCLFFKRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694692 |
Source


|
| Record name | 3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione | |
CAS RN |
13174-73-7 |
Source


|
| Record name | 3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3aS,4R,6R,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B579883.png)
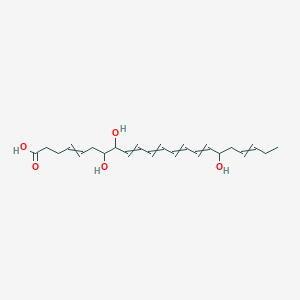
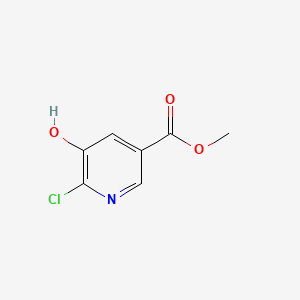
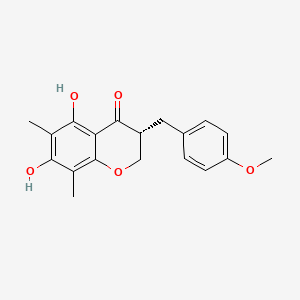
![(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B579887.png)
![2,3,4,5-tetrahydroxy-8-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-6-one](/img/structure/B579888.png)
